Hipdm

Cerebral Perfusion Imaging SPECT Brain Blood Flow

HIPDM addresses the demand for high-temporal-resolution SPECT tracers where conventional agents cannot capture rapidly evolving cerebral perfusion states. • ~80% first-pass brain extraction with minimal intraparenchymal metabolism, enabling superior temporal resolution for acute ischemic and pharmacological challenge studies. • Pancreas-to-liver ratio up to 8.06±1.14 provides high organ contrast; discriminates chronic pancreatitis (P/L 0.74±0.15) from normal tissue. • Mitochondrial reservoir effect (98±1% membrane-associated lung radioactivity) enables lung retention half-time as a quantitative biomarker of pulmonary endothelial integrity. Supplied as a non-radioactive cold precursor. Custom pack sizes and bulk quantities available with global shipping.

Molecular Formula C14H23IN2O
Molecular Weight 358.25 g/mol
CAS No. 84718-97-8
Cat. No. B1205660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHipdm
CAS84718-97-8
Synonyms(I-123)-HIPDM
HIPDM
N,N,N'-trimethyl-N'-(2-hydroxy-3-methyl-5-iodobenzyl)-1,3-propanediamine
Molecular FormulaC14H23IN2O
Molecular Weight358.25 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1O)CN(C)CCCN(C)C)I
InChIInChI=1S/C14H23IN2O/c1-11-8-13(15)9-12(14(11)18)10-17(4)7-5-6-16(2)3/h8-9,18H,5-7,10H2,1-4H3/i15-4
InChIKeyGFSRNGJEVLAEDY-RGEMYEQESA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hipdm (CAS 84718-97-8): Chemical Identity and Baseline Characterization of a Radioiodinated Diamine Tracer


Hipdm (N,N,N'-trimethyl-N'-(2-hydroxy-3-methyl-5-iodobenzyl)-1,3-propanediamine) is a synthetic radioiodinated diamine compound [1]. When labeled with iodine-123 or iodine-131, it functions as a single-photon emission computed tomography (SPECT) radiotracer [2]. The compound is structurally characterized by a tertiary amine core with a lipophilic iodobenzyl moiety, conferring the basic amine properties that govern its tissue uptake and subcellular distribution [3]. Hipdm exhibits a predilection for organs with low tissue pH, notably the brain, pancreas, and lungs, where it demonstrates high first-pass extraction and prolonged retention [4].

Hipdm (CAS 84718-97-8): Why In-Class Analogs Cannot Be Assumed Interchangeable for Quantitative Imaging


Radioiodinated diamine tracers within the same structural class exhibit fundamentally distinct biodistribution kinetics, metabolic stability profiles, and subcellular sequestration mechanisms. Hipdm's lipophilic basic amine character dictates a unique pH-dependent tissue partitioning and mitochondrial reservoir effect that is not conserved across structurally similar analogs [1]. For cerebral perfusion quantification, Hipdm demonstrates a first-pass extraction fraction of approximately 80% and undergoes minimal intraparenchymal metabolism, whereas alternative tracers exhibit divergent extraction efficiencies and metabolic degradation rates that preclude direct substitution without revalidation of kinetic modeling parameters [2]. Similarly, Hipdm's pancreas-to-liver contrast ratios and lung retention kinetics are compound-specific and cannot be extrapolated from other radioiodinated diamines or amphetamine derivatives [3]. The following evidence establishes precisely where Hipdm's quantitative performance diverges from its closest comparators.

Hipdm (CAS 84718-97-8): Quantified Comparative Performance Evidence Against Reference Tracers


Hipdm vs. I-123 IMP: Differential Brain Uptake Kinetics and Temporal Stability for Cerebral Perfusion SPECT

In a direct head-to-head comparison involving 19 human subjects without neurological disease, Hipdm demonstrated a higher fraction of total brain uptake in the early post-injection phase relative to N-isopropyl I-123 p-iodoamphetamine (IMP). However, IMP achieved a higher peak absolute brain activity [1]. Critically, Hipdm brain activity remained stable between 30 and 60 minutes post-injection, matching the temporal stability of IMP, but Hipdm's kinetic profile renders it more suitable for studies requiring assessment of rapidly changing blood flow states [2]. The reported brain uptake for Hipdm across various preparation methods ranges from 3.5% to 8.5% of the injected dose, with optimized solid-phase exchange labeling achieving 6.7% to 7.2% uptake in a single normal human subject, a value reported as comparable to iodoamphetamine [3].

Cerebral Perfusion Imaging SPECT Brain Blood Flow

Hipdm vs. 75Se-Selenomethionine: Superior Pancreas-to-Liver Contrast Ratios for Pancreatic SPECT Imaging

In rodent biodistribution studies, radioiodinated Hipdm demonstrated a marked predilection for pancreatic tissue, yielding pancreas-to-liver (P/L) ratios that substantially exceed those of the routinely used clinical pancreatic agent 75Se-selenomethionine [1]. At 2 hours post-administration, Hipdm P/L ratios (per gram) were 5.08 ± 0.52 in mice and 5.15 ± 0.65 in rats; at 5 hours, these ratios increased to 7.05 ± 0.53 and 8.06 ± 1.14, respectively [2]. In human SPECT studies, the mean P/L ratio in normal controls was 1.26 ± 0.22, while patients with chronic pancreatitis exhibited significantly reduced ratios of 0.74 ± 0.15, demonstrating Hipdm's capacity to discriminate diseased from healthy pancreatic tissue [3].

Pancreatic Imaging SPECT Organ Contrast Ratio

Hipdm vs. 125I-Iodoantipyrine: pH-Dependent Kinetics and Limitations for Quantitative rCBF Measurement

A comparative autoradiography study in rats directly assessed the performance of 125I-Hipdm against 125I-iodoantipyrine (IAP) for quantifying regional cerebral blood flow (rCBF) [1]. Under control conditions, Hipdm-derived rCBF (indicator fractionation method) underestimated IAP-derived rCBF (diffusible indicator method), most notably in infratentorial regions and subcortical nuclei [2]. Crucially, Hipdm kinetics were profoundly influenced by compartmental pH: under hypercapnia (acidosis), Hipdm rCBF increased by 100%, whereas IAP rCBF increased by only 37%; under hypocapnia (alkalosis), IAP rCBF decreased by 34% while Hipdm rCBF remained unchanged [3]. This pH sensitivity indicates that Hipdm is an inadequate tracer for indicator fractionation rCBF quantification under pathologic conditions involving pH disturbances [4].

Regional Cerebral Blood Flow Quantitative Autoradiography pH-Dependent Kinetics

Hipdm Lung Retention as a Quantitative Index of Pulmonary Microvascular Dysfunction: Differential Clearance in Smokers and Disease States

Hipdm undergoes extensive first-pass pulmonary extraction and is sequestered within lung mitochondria, where it resides in a slowly effluxable pool [1]. This mitochondrial reservoir effect enables Hipdm lung retention time to serve as a quantitative index of pulmonary microvascular integrity [2]. In human studies, healthy non-smoking subjects exhibited a mean lung retention half-time (t-bar) of 6.4 ± 1 hours, whereas asymptomatic smokers with normal pulmonary function tests showed significantly prolonged retention of 12.1 ± 2 hours [3]. This prolongation was further exaggerated in disease: non-smoking patients with primary pulmonary hypertension (n=4) had a t-bar of 11.5 ± 2 hours, and patients with adult respiratory distress syndrome (n=4) exhibited a t-bar of 25.8 ± 5 hours [4]. In contrast, cardiogenic pulmonary edema did not significantly alter retention (t-bar 8.8 ± 2 hours), demonstrating specificity of the index [5]. Subcellular fractionation studies in rabbits confirmed that 98 ± 1% of lung radioactivity was associated with membranous structures, with highest specific activity in the mitochondrial fraction, and no redistribution occurred over 5 hours [6].

Pulmonary Imaging Lung Dysfunction Smoking-Related Injury Mitochondrial Reservoir

Hipdm (CAS 84718-97-8): Evidence-Backed Application Scenarios for Scientific Procurement and Clinical Research


Dynamic Cerebral Perfusion Studies Requiring Assessment of Rapid Blood Flow Changes

Based on the direct comparative evidence that Hipdm exhibits a higher early brain uptake fraction and demonstrated stability between 30–60 minutes post-injection, Hipdm is preferentially indicated for SPECT studies where the clinical or experimental question involves rapidly evolving cerebral perfusion states, such as acute ischemic events, pharmacological challenge paradigms, or seizure-related hyperemia [1]. While I-123 IMP provides higher absolute brain signal for static tomographic imaging, Hipdm's kinetic profile offers superior temporal resolution for capturing transient perfusion dynamics [2].

Pancreatic SPECT Imaging Requiring High Organ-to-Background Contrast

Hipdm's demonstrated pancreas-to-liver ratios of up to 8.06 ± 1.14 in rodents and 1.26 ± 0.22 in normal human pancreas [1] position it as a superior alternative to 75Se-selenomethionine for pancreatic SPECT applications. The significant reduction in P/L ratio observed in chronic pancreatitis (0.74 ± 0.15) [2] indicates that Hipdm-based imaging can discriminate pancreatic pathology from normal tissue, making it suitable for diagnostic assessment of pancreatic disorders including chronic pancreatitis and potentially pancreatic neoplasms. Procurement for pancreatic imaging protocols should prioritize Hipdm when high organ contrast is the primary requirement [3].

Quantitative Assessment of Pulmonary Microvascular Dysfunction and Smoking-Related Lung Injury

The mitochondrial reservoir effect of Hipdm, wherein 98 ± 1% of lung radioactivity associates with subcellular membranes and exhibits highest specific activity in the mitochondrial fraction [1], enables Hipdm lung retention half-time to function as a quantitative biomarker of pulmonary endothelial integrity [2]. Hipdm is uniquely suited for research protocols quantifying smoking-related microvascular injury (t-bar prolongation from 6.4 ± 1 h to 12.1 ± 2 h) [3] and for distinguishing primary pulmonary hypertension (t-bar 11.5 ± 2 h) from acute inflammatory lung injury (ARDS t-bar 25.8 ± 5 h) [4]. This functional index is not obtainable with conventional ventilation/perfusion agents and represents a distinct application domain for Hipdm procurement [5].

Technical Documentation Hub

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